molecular formula C12H12O3 B1600888 Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 156390-35-1

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No. B1600888
CAS RN: 156390-35-1
M. Wt: 204.22 g/mol
InChI Key: FJXPXNBKKZUONN-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the CAS Number: 156390-35-1 . It has a molecular weight of 204.23 . The IUPAC name for this compound is methyl 4-oxo-1,2,3,4-tetrahydro-1-naphthalenecarboxylate .


Molecular Structure Analysis

The InChI code for Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is 1S/C12H12O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a liquid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in drug research and development. The ability to create complex fused heterocycles from this compound allows for the exploration of new pharmaceuticals with potential biological activities .

Enantioselective Synthesis

The compound is used in asymmetric reactions to produce enantioselectively active molecules. This is particularly important in the synthesis of drugs where the chirality of the molecule can significantly affect its biological activity .

Biological Activity Studies

Researchers utilize this compound to study its biological activity, particularly in the context of anti-inflammatory and anticancer properties. Its role in the synthesis of bioactive molecules makes it a valuable asset in medicinal chemistry .

Material Science

In material science, this compound can be used to synthesize organic semiconductors. These materials are essential for developing new electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

Chemical Education

Due to its versatile reactions, this compound is often used in academic settings to teach advanced organic synthesis techniques. It provides a practical example of how theoretical knowledge is applied in real-world chemical synthesis .

Agricultural Chemistry

The compound’s derivatives can be explored for their potential use in agricultural chemistry, particularly as a basis for developing new pesticides or herbicides that are more environmentally friendly and target-specific .

Environmental Studies

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be used in environmental studies to understand the degradation of similar compounds in nature and their impact on ecosystems .

Nanotechnology

In nanotechnology, this compound could be used to create organic nanostructures, which have applications in drug delivery systems and the development of nanoscale sensors .

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

methyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXPXNBKKZUONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434879
Record name Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

CAS RN

156390-35-1
Record name Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Lim - 2009 - rave.ohiolink.edu
In part A, Ni (II)-catalyzed asymmetric hydrovinylation (HV) and related reactions are described. Hydrovinylation has been successfully developed to generate all-carbon chiral …
Number of citations: 3 rave.ohiolink.edu

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